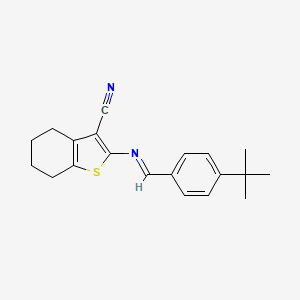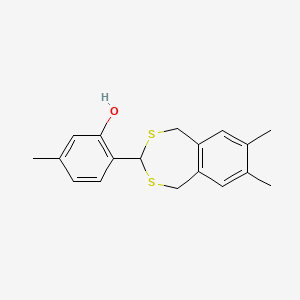![molecular formula C25H25ClN2O6S B11524516 3-{[(4-Methoxyphenyl)carbonyl]amino}phenyl 2-chloro-5-(diethylsulfamoyl)benzoate](/img/structure/B11524516.png)
3-{[(4-Methoxyphenyl)carbonyl]amino}phenyl 2-chloro-5-(diethylsulfamoyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-METHOXYBENZAMIDO)PHENYL 2-CHLORO-5-(DIETHYLSULFAMOYL)BENZOATE is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of methoxybenzamido, chlorobenzoate, and diethylsulfamoyl groups, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-METHOXYBENZAMIDO)PHENYL 2-CHLORO-5-(DIETHYLSULFAMOYL)BENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride. This intermediate is then reacted with 3-aminophenyl 2-chlorobenzoate under controlled conditions to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors to ensure consistency and efficiency. The process typically includes purification steps such as recrystallization and chromatography to obtain the compound in high purity. The use of advanced analytical techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy is crucial for quality control.
Chemical Reactions Analysis
Types of Reactions
3-(4-METHOXYBENZAMIDO)PHENYL 2-CHLORO-5-(DIETHYLSULFAMOYL)BENZOATE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.
Reduction: The nitro group, if present, can be reduced to an amine group.
Substitution: The chlorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a phenol derivative, while reduction of a nitro group can produce an amine derivative.
Scientific Research Applications
3-(4-METHOXYBENZAMIDO)PHENYL 2-CHLORO-5-(DIETHYLSULFAMOYL)BENZOATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-METHOXYBENZAMIDO)PHENYL 2-CHLORO-5-(DIETHYLSULFAMOYL)BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-(5-Chloro-2-methoxybenzamido)ethyl)phenylsulfonamide
- 2-Chloro-5-methoxyphenyl boronic acid
- 5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
Uniqueness
3-(4-METHOXYBENZAMIDO)PHENYL 2-CHLORO-5-(DIETHYLSULFAMOYL)BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry, where other similar compounds may not be as effective.
Properties
Molecular Formula |
C25H25ClN2O6S |
|---|---|
Molecular Weight |
517.0 g/mol |
IUPAC Name |
[3-[(4-methoxybenzoyl)amino]phenyl] 2-chloro-5-(diethylsulfamoyl)benzoate |
InChI |
InChI=1S/C25H25ClN2O6S/c1-4-28(5-2)35(31,32)21-13-14-23(26)22(16-21)25(30)34-20-8-6-7-18(15-20)27-24(29)17-9-11-19(33-3)12-10-17/h6-16H,4-5H2,1-3H3,(H,27,29) |
InChI Key |
UHGITOVSLHTVOV-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)Cl)C(=O)OC2=CC=CC(=C2)NC(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[(1E)-1-(thiophen-2-yl)ethylidene]-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetohydrazide](/img/structure/B11524437.png)

![4-methyl-N-[(1E)-2-methyl-4-oxo-5-(propan-2-yl)cyclohexa-2,5-dien-1-ylidene]benzamide](/img/structure/B11524451.png)
![4-({1,3-dioxo-2-[4-(trifluoromethoxy)phenyl]-2,3-dihydro-1H-isoindol-5-yl}sulfonyl)benzoic acid](/img/structure/B11524459.png)
![3-[4-(octyloxy)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B11524465.png)
![4-chloro-N-[2-({2-oxo-2-[(1-phenylethyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B11524466.png)

![N-{4-[(4-benzylpiperazin-1-yl)carbonyl]-1-phenyl-1H-pyrazol-5-yl}-3-methylbenzamide](/img/structure/B11524475.png)
![N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-2-[(3,5-dimethylbenzyl)sulfanyl]acetohydrazide](/img/structure/B11524482.png)
![5-amino-3-[(Z)-1-cyano-2-{3-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}ethenyl]-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B11524484.png)

![(2Z)-2-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11524505.png)
![3-{[(4-Nitrophenyl)carbonyl]amino}phenyl 3-(diethylsulfamoyl)-4-methylbenzoate](/img/structure/B11524512.png)
